molecular formula C18H19BrN2O4S B5773202 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide

Cat. No.: B5773202
M. Wt: 439.3 g/mol
InChI Key: QUENCLCADPOSOL-KEBDBYFISA-N
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Description

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBSH and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BBSH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. BBSH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes such as tissue remodeling, angiogenesis, and tumor invasion. BBSH has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function.
Biochemical and Physiological Effects:
BBSH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBSH can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs and AChE. In vivo studies have shown that BBSH can reduce tumor growth and metastasis, improve cognitive function, and reduce inflammation. BBSH has also been shown to have herbicidal properties and can selectively inhibit the growth of certain plant species.

Advantages and Limitations for Lab Experiments

BBSH has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, BBSH also has some limitations such as its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration and exposure time of BBSH in lab experiments.

Future Directions

There are several future directions for the study of BBSH. One direction is to further investigate its potential as a diagnostic and therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a selective herbicide for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of BBSH and its potential applications in various fields.

Synthesis Methods

The synthesis of BBSH can be achieved through various methods such as the reaction of 4-isobutylbenzenesulfonyl chloride with hydrazine hydrate, followed by the reaction of the resulting compound with 6-bromo-1,3-benzodioxole-5-carbaldehyde. Another method involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid. The purity and yield of BBSH can be optimized by modifying the reaction conditions.

Scientific Research Applications

BBSH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BBSH has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. BBSH has also been studied for its potential use as a diagnostic and therapeutic agent for Alzheimer's disease. In agriculture, BBSH has been shown to have herbicidal properties and can be used as a selective herbicide. In material science, BBSH has been studied for its potential use in the synthesis of metal-organic frameworks.

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-12(2)7-13-3-5-15(6-4-13)26(22,23)21-20-10-14-8-17-18(9-16(14)19)25-11-24-17/h3-6,8-10,12,21H,7,11H2,1-2H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUENCLCADPOSOL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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